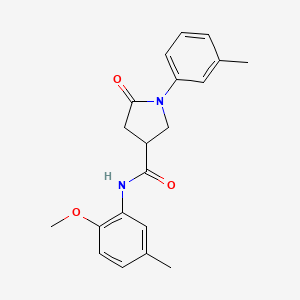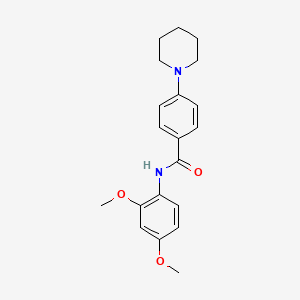![molecular formula C19H19ClN4OS B4583408 N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4583408.png)
N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-tert-Butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea derivatives typically involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole or similar reactions with substituted phenyl ureas and aroylazides. These processes often result in compounds exhibiting plant growth regulatory activities, showcasing the synthetic versatility of thiadiazol-urea derivatives in producing bioactive molecules (Song Xin-jian et al., 2006), (Wang Yan-gang, 2008).
Molecular Structure Analysis
The molecular structure of these compounds, characterized by single-crystal X-ray diffraction, often reveals a planar configuration of the urea group, nearly coplanar with the thiadiazole and substituted benzene rings. This planarity is significant for the molecule's biological activity, as it influences the compound's ability to interact with biological targets. Studies have found that certain derivatives exhibit good fungicidal activity against various pathogens, highlighting the importance of molecular structure in determining biological efficacy (Li-Qiao Shi, 2011).
Wissenschaftliche Forschungsanwendungen
Cytokin-like Activity and Plant Growth Regulation
Urea derivatives, including N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea, have shown cytokinin-like activity, which is pivotal in regulating cell division and differentiation in plants. These compounds have been identified as potent regulators of plant growth and development. The structure-activity relationship studies have illuminated the importance of chemical structure in determining the biological activity of these urea derivatives, with some enhancing adventitious root formation significantly (Ricci & Bertoletti, 2009).
Synthesis and Structural Analysis
Research on N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea and its derivatives has led to the development of novel synthetic pathways. These pathways aim to enhance the safety and environmental friendliness of the synthesis process by avoiding hazardous reagents like phosgene and isocyanates, utilizing cleaner alternatives instead. This approach aligns with the principles of green chemistry, focusing on reducing the production of hazardous substances (Bigi et al., 2000).
Biological Activities and Applications
Urea derivatives, including those containing the 1,3,4-thiadiazol moiety, have exhibited a range of biological activities. These compounds have been explored for their potential as plant growth regulators, showcasing good activity in preliminary tests. Their applications extend beyond agriculture, as some urea derivatives have shown promising anti-tumor and fungicidal activities. This underscores the versatility of these compounds in scientific research and potential therapeutic applications (Song Xin-jian et al., 2006).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-19(2,3)13-6-10-15(11-7-13)21-17(25)22-18-24-23-16(26-18)12-4-8-14(20)9-5-12/h4-11H,1-3H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURQDFIKJIQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chloro-4-methylphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4583331.png)
![N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4583345.png)
![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]morpholine](/img/structure/B4583355.png)
![3-methyl-4-[(2-nitrophenyl)thio]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenoxy)acetate](/img/structure/B4583359.png)
![methyl 4-methyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4583367.png)
![2-(benzylthio)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4583384.png)
![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4583391.png)
![2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4583399.png)

![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4583419.png)
![ethyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583431.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)
